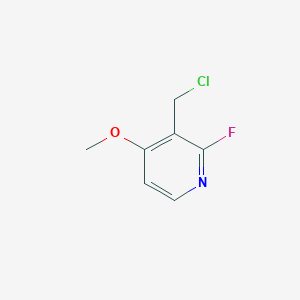

3-(Chloromethyl)-2-fluoro-4-methoxypyridine

説明

3-(Chloromethyl)-2-fluoro-4-methoxypyridine is a halogenated pyridine derivative with a chloromethyl (-CH₂Cl) group at position 3, fluorine at position 2, and a methoxy (-OCH₃) group at position 4.

特性

CAS番号 |

451459-10-2 |

|---|---|

分子式 |

C7H7ClFNO |

分子量 |

175.59 g/mol |

IUPAC名 |

3-(chloromethyl)-2-fluoro-4-methoxypyridine |

InChI |

InChI=1S/C7H7ClFNO/c1-11-6-2-3-10-7(9)5(6)4-8/h2-3H,4H2,1H3 |

InChIキー |

AIUNGBVBLHLFIH-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C(=NC=C1)F)CCl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-2-fluoro-4-methoxypyridine typically involves multiple steps. One common method starts with the preparation of 3-methylpyridine, which is then oxidized to 3-picolinic acid using potassium permanganate. The 3-picolinic acid is esterified with methanol to produce methyl pyridine-3-carboxylate. This ester is then reduced to 3-pyridinemethanol, which is subsequently reacted with thionyl chloride to yield 3-(chloromethyl)pyridine hydrochloride

Industrial Production Methods

Industrial production of 3-(Chloromethyl)-2-fluoro-4-methoxypyridine may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

3-(Chloromethyl)-2-fluoro-4-methoxypyridine can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Addition Reactions: The presence of the fluoro and methoxy groups can facilitate addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloromethyl group with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid derivative.

科学的研究の応用

3-(Chloromethyl)-2-fluoro-4-methoxypyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

作用機序

The mechanism of action of 3-(Chloromethyl)-2-fluoro-4-methoxypyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to modifications that affect their function. The fluoro and methoxy groups can influence the compound’s binding affinity and specificity for its targets. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .

類似化合物との比較

Substituent Effects and Reactivity

The substituent arrangement on the pyridine ring critically influences chemical behavior:

- Fluorine (position 2): Enhances metabolic stability and electron-withdrawing effects, similar to 3-[(2-Chloro-4-methylphenyl)methoxy]-2-fluoropyridine (). Fluorinated pyridines often exhibit improved pharmacokinetic profiles compared to non-fluorinated analogs .

- Chloromethyl (position 3) : The -CH₂Cl group is a reactive site for nucleophilic substitution, as seen in compounds like 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea (). This group facilitates further functionalization, such as alkylation or coupling reactions .

- Methoxy (position 4) : Electron-donating methoxy groups stabilize the pyridine ring and influence regioselectivity in reactions. For example, 4-methoxy derivatives in showed successful imine formation under mild conditions .

Physical and Chemical Properties

Key data for comparison (Table 1):

Key Research Findings and Implications

- Reactivity : The chloromethyl group’s susceptibility to nucleophilic attack makes the compound a versatile intermediate for drug development, though toxicity must be carefully managed .

- Structural Optimization : Replacing methoxy with bulkier alkoxy groups (e.g., trifluoroethoxy in ) increases lipophilicity, which could enhance blood-brain barrier penetration .

生物活性

3-(Chloromethyl)-2-fluoro-4-methoxypyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of drug development and enzyme modulation. This article explores its biological activity, chemical properties, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring with three significant substituents:

- Chloromethyl group : Enhances reactivity and potential interactions with biological targets.

- Fluorine atom : Known to improve binding affinity due to its electronegative nature, which can stabilize interactions with proteins.

- Methoxy group : Contributes to hydrophobic interactions, potentially stabilizing the binding of the compound to its targets.

The molecular formula for 3-(Chloromethyl)-2-fluoro-4-methoxypyridine is CHClFNO, and its unique arrangement of substituents allows for varied chemical reactivity patterns that are crucial in synthetic organic chemistry and pharmaceutical applications.

Enzyme Interaction

Research indicates that 3-(Chloromethyl)-2-fluoro-4-methoxypyridine may interact with various enzymes, influencing their activity. The presence of the fluorine atom can enhance the compound's ability to form hydrogen bonds with enzyme active sites, potentially leading to competitive inhibition or modulation of enzymatic activity. Preliminary studies suggest that compounds in the fluoropyridine class can affect enzyme kinetics significantly.

Case Studies and Research Findings

- Enzyme Modulation : A study highlighted that compounds similar to 3-(Chloromethyl)-2-fluoro-4-methoxypyridine showed significant modulation of enzyme activity in biochemical pathways. This modulation is attributed to the structural characteristics of the compounds, which allow them to fit into enzyme active sites effectively.

- Antimicrobial Activity : In related research, compounds within the same class exhibited antibacterial properties against various bacterial strains. For instance, derivatives demonstrated notable activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications in the structure could enhance efficacy against resistant strains .

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that the introduction of fluorine at specific positions on the pyridine ring can significantly enhance biological activity. For example, altering substituents on the pyridine core led to improved potency in inhibiting certain enzymes linked to cancer progression .

Comparative Analysis

The following table summarizes key features and biological activities of 3-(Chloromethyl)-2-fluoro-4-methoxypyridine compared to similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-(Chloromethyl)-2-fluoro-4-methoxypyridine | Contains chloromethyl, fluorine, and methoxy groups | Modulates enzyme activity; potential antimicrobial effects |

| 2-Fluoro-4-methoxypyridine | Lacks chloromethyl group; simpler structure | More reactive; lower binding affinity |

| 2-Fluoro-3-methoxypyridine | Different substitution pattern | Varies in reactivity profile; less potent |

| 4-Fluoro-3-chloromethoxypyridine | Similar halogen substitution | Unique due to positioning affecting reactivity |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。